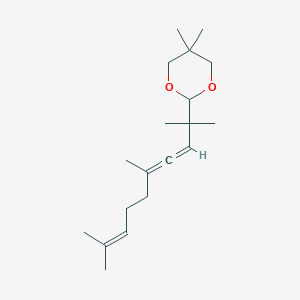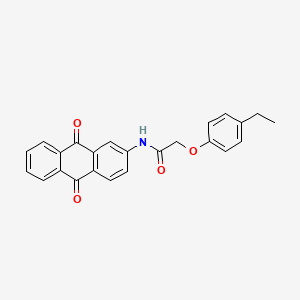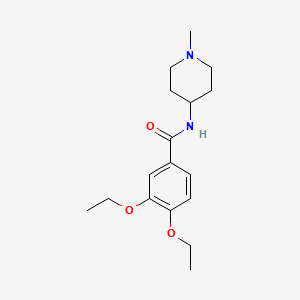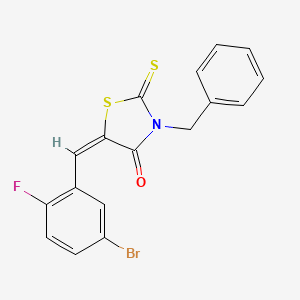
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane, also known as DMNTD, is a natural compound found in essential oils of many plants, including basil, oregano, and mint. It is a member of the dioxane family, which is known for its antifungal and antibacterial properties. In recent years, DMNTD has gained attention for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane is not fully understood, but it is believed to act by disrupting cell membranes and inhibiting cellular processes. This compound has been shown to have potent antifungal and antibacterial activity, which is likely due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of fungal and bacterial species. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has several advantages for use in lab experiments. It is a natural compound, which means that it is readily available and easy to obtain. It is also relatively stable and has a long shelf life. However, this compound can be difficult to work with due to its low solubility in water and some organic solvents. In addition, its potency can make it challenging to accurately dose in experiments.
Orientations Futures
There are several potential future directions for research on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. One area of interest is in the development of new drugs based on this compound. Studies have shown that this compound has potential applications in the treatment of cancer, infectious diseases, and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is in the development of new agricultural products based on this compound. Its antifungal and insecticidal properties make it a promising candidate for use in crop protection. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,1,4,8-tetramethyl-2,3,7-nonatriene, which is then coupled with 2,3-epoxy-1,4-butanediol to form this compound. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of agriculture, where it has been shown to have antifungal and insecticidal properties. This compound has also been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and infectious diseases. In addition, this compound has been investigated for its potential use as a flavor and fragrance ingredient.
Propriétés
InChI |
InChI=1S/C19H32O2/c1-15(2)9-8-10-16(3)11-12-19(6,7)17-20-13-18(4,5)14-21-17/h9,12,17H,8,10,13-14H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEUSIFBJPHRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C1OCC(CO1)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)

![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)


![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)
![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)